

## Measuring In Vivo Target Engagement of ACT-1004-1239: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

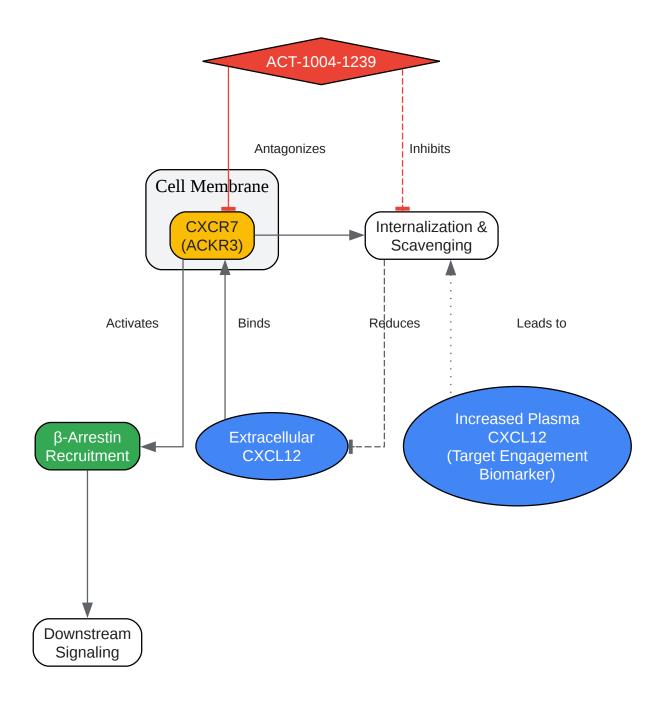
ACT-1004-1239 is a potent and selective antagonist of the C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1][2] CXCR7 is a G-protein coupled receptor (GPCR) that does not signal through traditional G-protein pathways but rather functions as a scavenger receptor for the chemokines CXCL11 and CXCL12.[3][4] By binding and internalizing these chemokines, CXCR7 plays a crucial role in regulating their extracellular concentrations, thereby influencing cell migration, survival, and proliferation. ACT-1004-1239 exerts its therapeutic effects by inhibiting this scavenging function, leading to an increase in the plasma concentrations of CXCL12. This elevation of plasma CXCL12 serves as a key pharmacodynamic biomarker to measure the in vivo target engagement of ACT-1004-1239.[1]

These application notes provide detailed protocols for assessing the in vivo target engagement of **ACT-1004-1239** in both preclinical animal models and human clinical trials by measuring changes in plasma CXCL12 levels.

## Signaling Pathway of CXCR7 and Mechanism of Action of ACT-1004-1239



CXCR7 primarily signals through  $\beta$ -arrestin pathways upon ligand binding.[3][5] Unlike typical chemokine receptors, it does not induce a robust G-protein-mediated calcium flux. The primary function of CXCR7 is to sequester its ligands, CXCL11 and CXCL12, effectively reducing their local concentrations. **ACT-1004-1239** is a non-competitive antagonist of CXCR7. By binding to the receptor, it prevents the binding and subsequent internalization of CXCL12, leading to a measurable increase in its plasma concentration. This direct pharmacodynamic effect provides a quantitative measure of target engagement.



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Caption: Mechanism of ACT-1004-1239 Action

# Data Presentation: In Vivo Target Engagement of ACT-1004-1239

The following tables summarize the dose-dependent increase in plasma CXCL12 concentrations following oral administration of **ACT-1004-1239** in mice and humans. This data demonstrates clear target engagement across a range of doses.

Table 1: Preclinical Target Engagement in Mice[6][7]

Dose of ACT-1004-1239 (mg/kg, b.i.d.)	Peak Plasma ACT-1004- 1239 (ng/mL, Mean ± SD)	Fold Change in Plasma CXCL12 (vs. Vehicle, 24h post-last dose)
1	26 ± 17	~1.5
10	425 ± 150	~3.0
30	1250 ± 400	~4.5
100	3675 ± 615	~6.0

Table 2: Clinical Target Engagement in Healthy Human Subjects (Single Ascending Dose)[4][8]

Dose of ACT-1004- 1239 (mg)	Cmax (ng/mL, Mean)	Tmax (hours, Range)	Fold Change in Plasma CXCL12 (vs. Baseline)
1	5.8	1.0-2.0	~1.2
10	55	1.3-3.0	~1.8
30	150	1.5-3.0	>2.0
100	450	1.5-3.0	>2.0
200	800	1.5-4.0	>2.0

## **Experimental Protocols**

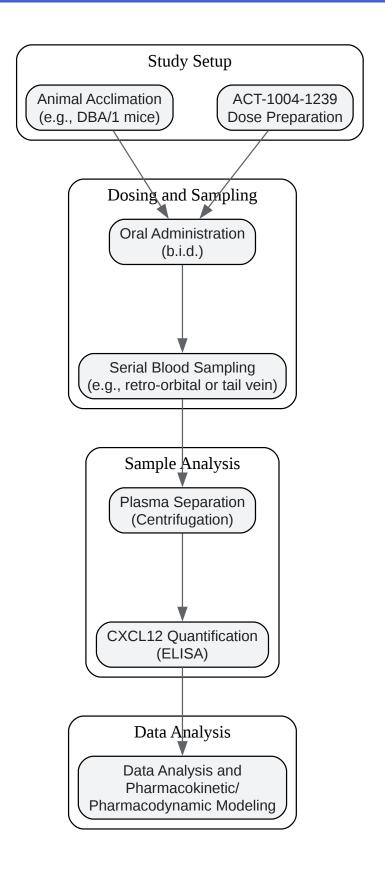


## **Preclinical In Vivo Target Engagement Study in Mice**

This protocol outlines the methodology for a preclinical study to assess the target engagement of **ACT-1004-1239** in mice.

**Experimental Workflow:** 





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**Caption:** Preclinical Experimental Workflow



#### Materials:

- ACT-1004-1239
- Vehicle (e.g., 0.5% methylcellulose in water)
- Male DBA/1 mice (or other appropriate strain)
- Standard laboratory animal diet and water
- Gavage needles
- Blood collection tubes (e.g., EDTA-coated)
- Centrifuge
- · Pipettes and tips
- Mouse CXCL12 ELISA kit (e.g., R&D Systems, Cat# MCX120 or similar)[9]
- · Microplate reader

#### Protocol:

- Animal Acclimation: Acclimate male DBA/1 mice to the laboratory conditions for at least one
  week prior to the experiment. House animals in a temperature and light-controlled
  environment with ad libitum access to food and water.
- Dose Preparation: Prepare a suspension of **ACT-1004-1239** in the vehicle at the desired concentrations (e.g., 1, 10, 30, and 100 mg/kg).
- Dosing: Administer **ACT-1004-1239** or vehicle to the mice via oral gavage twice daily (b.i.d.) for a specified period (e.g., 7 days).
- Blood Collection: Collect blood samples (approximately 50-100 μL) at various time points post-dosing (e.g., 0, 1, 2, 4, 8, and 24 hours after the last dose). Blood can be collected via retro-orbital sinus or tail vein into EDTA-coated tubes.



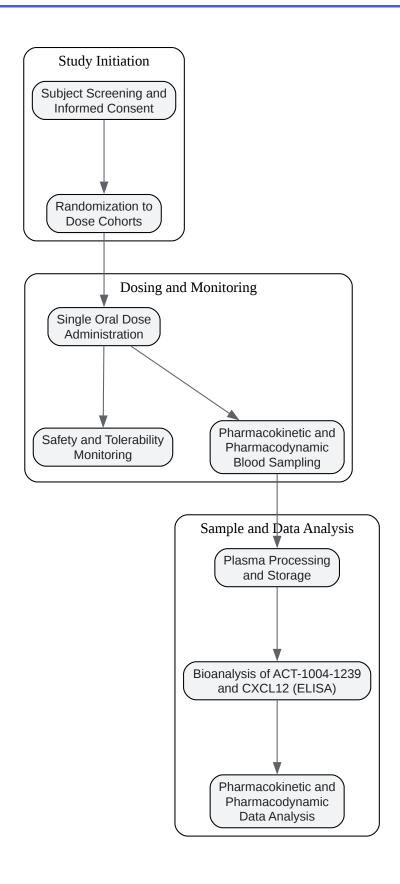
- Plasma Separation: Centrifuge the blood samples at 1,000 x g for 15 minutes at 4°C to separate the plasma.
- Sample Storage: Store the plasma samples at -80°C until analysis.
- CXCL12 Quantification: Measure the concentration of CXCL12 in the plasma samples using a validated mouse CXCL12 ELISA kit according to the manufacturer's instructions. A general protocol is provided below.

## **Human Clinical Trial for Target Engagement**

This protocol describes a single ascending dose study in healthy human volunteers to evaluate the safety, pharmacokinetics, and pharmacodynamics (target engagement) of **ACT-1004-1239**.

**Experimental Workflow:** 





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Caption: Clinical Trial Experimental Workflow



#### Study Design:

- Design: Randomized, double-blind, placebo-controlled, single ascending dose study.
- Participants: Healthy male and/or female volunteers.
- Dose Levels: Ascending single oral doses of ACT-1004-1239 (e.g., 1, 10, 30, 100, 200 mg) or placebo.

#### Protocol:

- Subject Enrollment: Screen and enroll healthy volunteers who meet the inclusion and exclusion criteria. Obtain written informed consent.
- Dosing: Administer a single oral dose of ACT-1004-1239 or placebo to each subject in a fasted state.
- Pharmacokinetic and Pharmacodynamic Blood Sampling: Collect serial blood samples into EDTA-containing tubes at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 144 hours).
- Plasma Processing: Process the blood samples to obtain plasma by centrifugation at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.
- Sample Storage: Store plasma samples at -80°C until bioanalysis.
- Bioanalysis:
  - Quantify the plasma concentrations of ACT-1004-1239 using a validated LC-MS/MS method.
  - Measure the plasma concentrations of CXCL12 using a validated human CXCL12 ELISA kit (e.g., R&D Systems, Cat# DSA00 or similar).[10]

# Protocol for CXCL12 Enzyme-Linked Immunosorbent Assay (ELISA)



This is a representative protocol for a sandwich ELISA to quantify CXCL12 in plasma samples. Refer to the specific manufacturer's instructions for the chosen kit.

#### Materials:

- Human or Mouse CXCL12 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
- Plasma samples (preclinical or clinical)
- Deionized or distilled water
- Pipettes and tips
- Wash bottle or automated plate washer
- Microplate reader capable of measuring absorbance at 450 nm

#### Procedure:

- Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. This typically involves reconstituting lyophilized components and preparing a standard dilution series.
- Sample Addition: Add 100 μL of standards, controls, and plasma samples to the appropriate wells of the pre-coated microplate.
- Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).
- Washing: Aspirate the contents of each well and wash the plate multiple times (e.g., 4 times) with the provided wash buffer.
- Detection Antibody Addition: Add 100 μL of the biotinylated detection antibody to each well.
- Incubation: Cover the plate and incubate as specified (e.g., 2 hours at room temperature).
- Washing: Repeat the washing step.



- Streptavidin-HRP Addition: Add 100 μL of streptavidin-HRP conjugate to each well.
- Incubation: Cover the plate and incubate for the specified time (e.g., 20 minutes at room temperature), protected from light.
- Washing: Repeat the washing step.
- Substrate Addition: Add 100 μL of the substrate solution to each well.
- Color Development: Incubate the plate for the recommended time (e.g., 20 minutes at room temperature) in the dark to allow for color development.
- Stop Reaction: Add 50  $\mu$ L of the stop solution to each well. The color in the wells should change from blue to yellow.
- Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
- Data Analysis: Calculate the concentration of CXCL12 in the samples by interpolating their absorbance values from the standard curve.

### Conclusion

The measurement of plasma CXCL12 concentration is a robust and reliable method for assessing the in vivo target engagement of the CXCR7 antagonist, **ACT-1004-1239**. The protocols outlined in these application notes provide a framework for conducting both preclinical and clinical studies to quantify this key pharmacodynamic biomarker. The dose-dependent increase in plasma CXCL12 provides clear evidence of target engagement and can be used to inform dose selection and clinical development of **ACT-1004-1239**.

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